D-arabinonic acid D-arabinonic acid D-arabinonic acid is an arabinonic acid. It is a conjugate acid of a D-arabinonate. It is an enantiomer of a L-arabinonic acid.
Arabinonic acid, also known as arabate, belongs to the class of organic compounds known as sugar acids and derivatives. Sugar acids and derivatives are compounds containing a saccharide unit which bears a carboxylic acid group. Arabinonic acid is soluble (in water) and a weakly acidic compound (based on its pKa). Arabinonic acid has been detected in multiple biofluids, such as feces and saliva. Within the cell, arabinonic acid is primarily located in the cytoplasm. Arabinonic acid can be converted into D-arabinono-1, 4-lactone and 2-dehydro-3-deoxy-D-arabinonic acid.
Brand Name: Vulcanchem
CAS No.: 13752-83-5
VCID: VC20970273
InChI: InChI=1S/C5H10O6/c6-1-2(7)3(8)4(9)5(10)11/h2-4,6-9H,1H2,(H,10,11)/t2-,3-,4+/m1/s1
SMILES: C(C(C(C(C(=O)O)O)O)O)O
Molecular Formula: C5H10O6
Molecular Weight: 166.13 g/mol

D-arabinonic acid

CAS No.: 13752-83-5

Cat. No.: VC20970273

Molecular Formula: C5H10O6

Molecular Weight: 166.13 g/mol

* For research use only. Not for human or veterinary use.

D-arabinonic acid - 13752-83-5

Specification

Description D-arabinonic acid is an arabinonic acid. It is a conjugate acid of a D-arabinonate. It is an enantiomer of a L-arabinonic acid.
Arabinonic acid, also known as arabate, belongs to the class of organic compounds known as sugar acids and derivatives. Sugar acids and derivatives are compounds containing a saccharide unit which bears a carboxylic acid group. Arabinonic acid is soluble (in water) and a weakly acidic compound (based on its pKa). Arabinonic acid has been detected in multiple biofluids, such as feces and saliva. Within the cell, arabinonic acid is primarily located in the cytoplasm. Arabinonic acid can be converted into D-arabinono-1, 4-lactone and 2-dehydro-3-deoxy-D-arabinonic acid.
CAS No. 13752-83-5
Molecular Formula C5H10O6
Molecular Weight 166.13 g/mol
IUPAC Name (2S,3R,4R)-2,3,4,5-tetrahydroxypentanoic acid
Standard InChI InChI=1S/C5H10O6/c6-1-2(7)3(8)4(9)5(10)11/h2-4,6-9H,1H2,(H,10,11)/t2-,3-,4+/m1/s1
Standard InChI Key QXKAIJAYHKCRRA-JJYYJPOSSA-N
Isomeric SMILES C([C@H]([C@H]([C@@H](C(=O)O)O)O)O)O
SMILES C(C(C(C(C(=O)O)O)O)O)O
Canonical SMILES C(C(C(C(C(=O)O)O)O)O)O

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